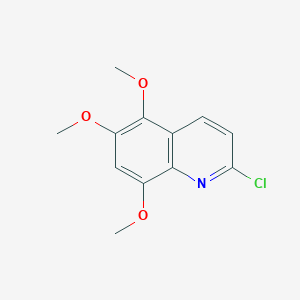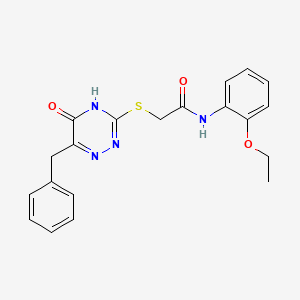
1-(2-Chlorophenyl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-2-propanol is a chemical compound that is related to Ketamine . It is also known as Ethanone, 1-(2-chlorophenyl)- . The empirical formula of this compound is C13H16ClNO and it has a molecular weight of 237.73 .
Synthesis Analysis
The synthesis of this compound has been done in five steps . The process begins with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, followed by dehydration in the presence of an acidic ionic liquid, 1-methyl-3-[2-(dimethyl-4-sulfobutyl-ammonium)ethane] imidazolium hydrogen sulfate to obtain 1-(2-chlorophenyl)-cyclohexene . The oxidation of the synthesized alkene by potassium permanganate gives the corresponding hydroxy ketone intermediate. The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature results in the synthesis of ketamine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1-(2-Chlorophenyl)-2-propanol include the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, dehydration, oxidation, imination, and rearrangement .Wissenschaftliche Forschungsanwendungen
Antidepressant Agent Research
1-(2-Chlorophenyl)-2-propanol and its analogues have been studied for their potential as antidepressant agents. One notable study involved the synthesis and evaluation of a series of analogues of 1-(2-Chlorophenyl)-2-propanol, focusing on their antidepressant properties and side effect profiles. The study identified 1-(3-chlorophenyl)-3-(dimethylamino)-1-phenyl-2-propanol hydrochloride as a promising candidate for further evaluation due to its effective antidepressant activity and relative lack of anticholinergic side effects (Clark et al., 1979).
Catalysis in Organic Synthesis
A chloro-containing chiral β-amino alcohol derived from 1-(2-Chlorophenyl)-2-propanol was developed and used as a catalyst for the enantioselective borane reduction of prochiral ketones. This research highlighted the effectiveness of the compound as a catalyst, particularly in comparison to similar structures without a halogen atom (Shen et al., 1997).
Chemical Reactions and Interactions
Studies have explored the chemical reactions and interactions involving 1-(2-Chlorophenyl)-2-propanol. For example, research on the reaction of tertiary alcohols with triphenylphosphine–carbon tetrachloride provided insights into the reaction mechanisms and kinetics, which are relevant for understanding the behavior of compounds like 1-(2-Chlorophenyl)-2-propanol under different conditions (Dabbagh & Faghihi, 2000).
Soil Contamination and Remediation
Research has also been conducted on the use of compounds like 1-propanol, which is structurally related to 1-(2-Chlorophenyl)-2-propanol, in the remediation of soil contamination. Studies have examined the effectiveness of cosolvents, such as 1-propanol, in enhancing the solubility and removal of persistent organic pollutants from contaminated soils (Smith et al., 2004).
NMR Studies and Structural Analysis
NMR spectroscopy has been used to study compounds related to 1-(2-Chlorophenyl)-2-propanol, such as 1-p-chlorophenyl-1-hydroxy-2-propanone. These studies are crucial for understanding the molecular structure and behavior of these compounds, which can inform further applications in various fields (Warren et al., 1971).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5,7,11H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTQXZXPSPFFSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-2-propanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


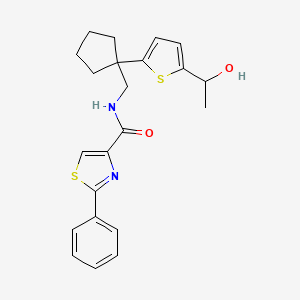
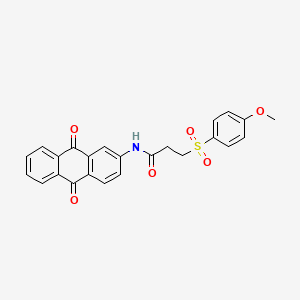
![methyl 4-[(hydroxyimino)methyl]-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2627495.png)
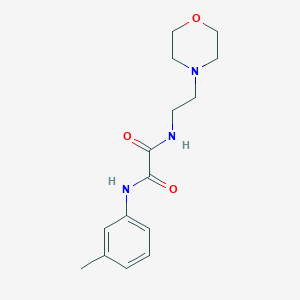


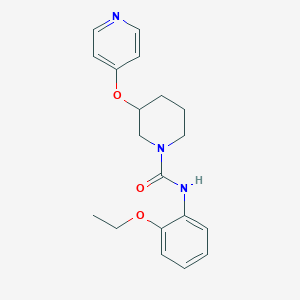
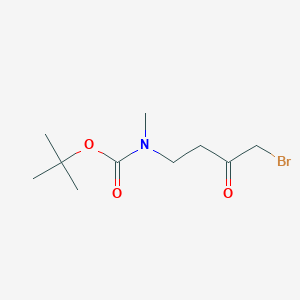
![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2627507.png)
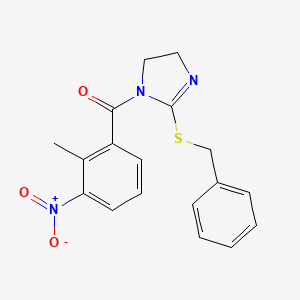
![Ethyl 5-(2-chloropropanoyl)-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2627509.png)
